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Compound of Interest

Compound Name:
3-chloro-N-(3-

nitrophenyl)propanamide

CAS No.: 60284-53-9

Cat. No.: B2730207

Get Quote

A Versatile Bifunctional Scaffold for Heterocyclic Library
Generation
Executive Summary
3-Chloro-N-(3-nitrophenyl)propanamide (CAS 60284-53-9) serves as a critical intermediate

in the synthesis of nitrogen-containing heterocycles and pharmacophores.[1][2] Characterized

by a dual-reactivity profile—containing both an electrophilic alkyl chloride and a reducible

nitroarene—it is widely utilized in the development of dihydroquinolin-2-ones, covalent kinase

inhibitors, and androgen receptor modulators. This guide provides a validated synthesis

protocol, mechanistic insights into its reactivity, and safety standards for handling.

Chemical Identity & Physical Profile[3][4][5][6][7][8]
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Property Specification

CAS Number 60284-53-9

IUPAC Name 3-chloro-N-(3-nitrophenyl)propanamide

Molecular Formula

C

H

ClN

O

Molecular Weight 228.63 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Acetone; Sparingly

soluble in DCM; Insoluble in Water

Reactive Motifs -Chloroalkyl (Alkylator), Nitroarene (Redox

active), Amide (Linker)

Synthesis Protocol
The following protocol is designed for high-purity laboratory-scale production (10–50 mmol

scale). It utilizes a modified Schotten-Baumann acylation under anhydrous conditions to

prevent hydrolysis of the acyl chloride.

Reagents & Materials
Precursor A: 3-Nitroaniline (1.0 eq)

Precursor B: 3-Chloropropionyl chloride (1.1 eq)

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

Solvent: Dichloromethane (DCM), anhydrous

Quench: 1N HCl, Saturated NaHCO
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Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DCM (150 mL).

Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (16.7 mL, 120

mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temperature < 5°C.

Acylation: Add 3-chloropropionyl chloride (10.5 mL, 110 mmol) dropwise via a pressure-

equalizing addition funnel over 30 minutes. The solution will likely darken and precipitate

triethylamine hydrochloride salts.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

Monitor by TLC (System: Hexane/EtOAc 7:3) until the starting aniline is consumed.

Workup:

Dilute with DCM (100 mL).

Wash sequentially with 1N HCl (2 x 100 mL) to remove unreacted amine/base.

Wash with Sat. NaHCO

(2 x 100 mL) to neutralize excess acid.

Wash with Brine (100 mL).

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column

chromatography (SiO

, 0-40% EtOAc in Hexanes) to yield the target compound.

Reactivity & Applications
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This compound is a "linchpin" intermediate due to its ability to undergo divergent reaction

pathways.

A. Intramolecular Cyclization (Mayer-Schuster Variant)
The primary utility of this scaffold is the synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one.

Under Friedel-Crafts conditions (AlCl

, 120°C melt or in PhCl), the alkyl chloride alkylates the aromatic ring.

Mechanistic Note: The amide nitrogen activates the ring (ortho/para), while the nitro group

deactivates it (meta). Cyclization preferentially occurs at the position para to the nitro group

and ortho to the amide, forming the 6-membered lactam ring.

B. Covalent Cysteine Targeting
The terminal alkyl chloride is a "warhead" precursor.

Direct Displacement: Reaction with thiols (cysteine surrogates) via S

2.

Elimination: Treatment with strong base (e.g., DBU) eliminates HCl to form the acrylamide

(N-(3-nitrophenyl)acrylamide), a classic Michael acceptor used in covalent kinase inhibitors

(e.g., Afatinib analogs).

C. Library Generation (S 2 Displacement)
The chloride can be displaced by secondary amines (HNR

) to generate

-amino amides. These derivatives are often screened as ion channel blockers or GPCR
ligands.

Visualizing the Reaction Pathways
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Figure 1: Synthesis and Divergent Reactivity Pathways of CAS 60284-53-9

3-Nitroaniline
+ 3-Chloropropionyl Cl

3-chloro-N-(3-nitrophenyl)
propanamide

(CAS 60284-53-9)

DCM, TEA
0°C to RT

7-nitro-3,4-dihydro
quinolin-2(1H)-oneAlCl3, Heat

(Friedel-Crafts)

N-(3-nitrophenyl)
acrylamide

DBU/Base
(Elimination)

Amino-amide
Library

HNR2, KI
(Substitution)

Click to download full resolution via product page

Figure 1: The central role of CAS 60284-53-9 in divergent synthesis: Cyclization (Red),

Elimination (Yellow), and Substitution (Grey).

Safety & Handling (E-E-A-T)
Hazards: As an alkyl chloride, it is a potential alkylating agent and should be treated as a

mutagen. The nitro group poses risks of methemoglobinemia if absorbed.

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of

the chloride or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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